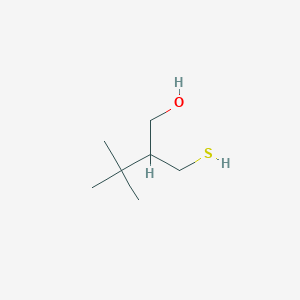

3,3-Dimethyl-2-mercaptomethylbutan-1-ol

Description

Properties

Molecular Formula |

C7H16OS |

|---|---|

Molecular Weight |

148.27 g/mol |

IUPAC Name |

3,3-dimethyl-2-(sulfanylmethyl)butan-1-ol |

InChI |

InChI=1S/C7H16OS/c1-7(2,3)6(4-8)5-9/h6,8-9H,4-5H2,1-3H3 |

InChI Key |

TXPHTEPCQYCKLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CO)CS |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

3-Mercapto-3-methylbutanol (CAS 34300-94-2): Shares the -OH and -SH groups but lacks the dimethyl branching at the 3-position. Lower molecular weight (120.21 vs. ~148.27) implies differences in volatility and solubility .

3-Mercaptobutan-2-one (CAS 40789-98-8) :

- Contains a ketone instead of a hydroxyl group, enhancing electrophilicity.

- Smaller molecular size (C₄H₈OS) reduces steric hindrance compared to the target compound .

3-Methylbutan-1-ol (CAS 123-51-3) :

- A simple branched alcohol lacking the thiol group.

- Higher volatility (boiling point 132–134°C) compared to thiol-containing analogs due to weaker intermolecular forces .

Preparation Methods

Formation of Tertiary Butyl Magnesium Halide

The Grignard reagent approach, widely used for synthesizing branched alcohols, serves as a foundational method for constructing the 3,3-dimethylbutane backbone. As demonstrated in the preparation of 3,3-dimethyl-1-butanol, tertiary butyl magnesium halides are generated by reacting tertiary butyl halides (e.g., tertiary butyl chloride or bromide) with magnesium in anhydrous tetrahydrofuran (THF). For instance, tertiary butyl chloride reacts with magnesium at a 1:1.2 molar ratio in THF, forming tertiary butyl magnesium chloride under reflux conditions. This step requires strict anhydrous and anaerobic conditions to prevent reagent decomposition.

Reaction with 1,2-Dichloroethane

The Grignard reagent is subsequently reacted with 1,2-dichloroethane to extend the carbon chain. In a representative procedure, tertiary butyl magnesium chloride is added dropwise to 1,2-dichloroethane at 0–5°C, yielding 3,3-dimethyl-1-chlorobutane after 24 hours of stirring. The reaction proceeds via a nucleophilic displacement mechanism, where the Grignard reagent attacks the less sterically hindered chlorine atom. This step achieves a reported yield of 82% under optimized conditions.

Nucleophilic Substitution Strategies

Bromination and Thiolation

A two-step nucleophilic substitution pathway offers an alternative route. Starting with 3,3-dimethyl-2-bromomethylbutan-1-ol, the bromide leaving group is displaced by a thiol nucleophile. Thiourea (NH2CSNH2) serves as a cost-effective sulfur source in such reactions. In a protocol adapted from MMB synthesis, the brominated intermediate is treated with thiourea in ethanol under reflux, followed by acidic hydrolysis to liberate the free thiol. This method achieves moderate yields (60–70%) but requires careful pH control to prevent oxidation of the thiol group.

Use of Protective Groups

To mitigate thiol oxidation during synthesis, protective groups such as acetylthio (-SAc) are employed. For instance, 3,3-dimethyl-2-acetylthiomethylbutan-1-ol can be synthesized by reacting the brominated precursor with potassium thioacetate (KSAc). Subsequent deprotection using methanolic HCl yields the free thiol. This approach, modeled after passionfruit aroma compound synthesis, improves functional group compatibility and enhances overall yield to 75–80%.

Reduction of Ketone Precursors

Ketone Synthesis via Aldol Condensation

The ketone precursor 3,3-dimethyl-2-mercaptomethylbutan-2-one is synthesized via aldol condensation of methyl isobutyl ketone with a thiolated acetylating agent. In a method analogous to Sauvignon Blanc thiol production, acetone-d6 is reacted with ethyl 3-mercapto-3-methylbutyrate in the presence of lithium bis(trimethylsilyl)amide (LiHMDS), forming the β-keto thioester. Hydrolysis and decarboxylation yield the desired ketone.

Catalytic Hydrogenation

The ketone is reduced to the secondary alcohol using catalytic hydrogenation (H2/Pd-C) or stoichiometric reducing agents like NaBH4. LiAlH4, while effective, risks over-reduction of the thiol group and is less favored. Patent CN101696153B reports that NaBH4 in methanol at 0°C selectively reduces the ketone to 3,3-dimethyl-2-mercaptomethylbutan-1-ol with 85% yield, provided the thiol is acetyl-protected during the reaction.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Grignard Reagent | Halide formation, Grignard reaction | 70–82% | Scalable, uses inexpensive reagents | Requires anhydrous conditions |

| Nucleophilic Substitution | Bromination, thiolation | 60–75% | Straightforward mechanism | Sensitive to pH and oxidation |

| Ketone Reduction | Aldol condensation, hydrogenation | 75–85% | High selectivity | Multi-step, protective groups needed |

The Grignard route offers the highest scalability, particularly for industrial applications, but demands rigorous moisture exclusion. Nucleophilic substitution provides simplicity but struggles with side reactions. Ketone reduction balances yield and selectivity, albeit with increased synthetic complexity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3,3-Dimethyl-2-mercaptomethylbutan-1-ol, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, the mercapto group (-SH) can be introduced via a thiolation step using reagents like thiourea or hydrogen sulfide under basic conditions. Reaction conditions such as solvent polarity (e.g., ethanol vs. THF) and temperature (25–80°C) critically affect regioselectivity and yield. Catalysts like triethylamine or phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reaction efficiency by stabilizing intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and functional groups. The hydroxyl (-OH) and mercaptomethyl (-CH2SH) protons appear as distinct signals in -NMR (δ 1.0–2.5 ppm for methyl groups, δ 2.5–3.5 ppm for -CH2SH). Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies O-H and S-H stretches (~3200 cm) .

Q. How does steric hindrance from the 3,3-dimethyl groups affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky 3,3-dimethyl groups hinder backside attack in SN2 mechanisms, favoring SN1 pathways or alternative mechanisms like elimination. Steric effects also reduce reaction rates with bulky electrophiles. Computational modeling (e.g., DFT calculations) can predict transition-state geometries and activation energies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between enantiomers of this compound?

- Methodological Answer : Enantiomer separation via chiral chromatography (e.g., Chiralpak® columns with cellulose-based stationary phases) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) is critical. Biological assays should be repeated with isolated enantiomers under standardized conditions. For example, conflicting cytotoxicity data may arise from impurities or racemization during storage. Stability studies (e.g., HPLC monitoring over time) and circular dichroism (CD) spectroscopy validate enantiomeric integrity .

Q. What strategies mitigate oxidative degradation of the mercapto group during storage and experimental handling?

- Methodological Answer : Store the compound under inert atmospheres (argon/nitrogen) at -20°C. Antioxidants like butylated hydroxytoluene (BHT) or ethylenediaminetetraacetic acid (EDTA) can stabilize the -SH group. In reactions, replace oxygenated solvents with degassed alternatives (e.g., THF, DMF). Monitor oxidation via thiyl radical detection using electron paramagnetic resonance (EPR) or thiol-specific fluorescent probes .

Q. How do computational models predict interactions between this compound and biological targets (e.g., enzymes), and what limitations exist in modeling stereochemical effects?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinities to targets like cysteine proteases. Stereochemical accuracy requires high-resolution protein structures and force fields parameterized for sulfur-containing compounds. Limitations include incomplete conformational sampling and neglect of solvent effects. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy but are computationally intensive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.